molecular formula C9H8N4 B1586647 2-(Pyridin-4-yl)pyrimidin-4-amine CAS No. 61310-29-0

2-(Pyridin-4-yl)pyrimidin-4-amine

Cat. No. B1586647
CAS RN: 61310-29-0
M. Wt: 172.19 g/mol
InChI Key: AFNZWLWIUXHAIW-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yl)pyrimidin-4-amine” is a compound that has been identified as a relevant scaffold for protein kinase inhibition . It is a white to off-white or brown solid .


Synthesis Analysis

The synthesis of “2-(Pyridin-4-yl)pyrimidin-4-amine” involves several steps. It serves as an intermediate compound during the synthesis of Nilotinib . The synthesis process involves the use of Grignard reagents .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)pyrimidin-4-amine” is C9H8N4 . It has a planar structure which could lead to potential DNA intercalation .


Chemical Reactions Analysis

The chemical reactions of “2-(Pyridin-4-yl)pyrimidin-4-amine” are complex and involve several steps. The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-4-yl)pyrimidin-4-amine” include a melting point of 262 - 264 . It is a solid at room temperature .

Scientific Research Applications

Protein Kinase Inhibition

The compound has been identified as a relevant scaffold for protein kinase inhibition . It was found that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Antimicrobial Activity

Compounds with pyrrolo[2,3-d]pyrimidine moiety, which is similar to the structure of 2-(Pyridin-4-yl)pyrimidin-4-amine, have been reported to exhibit broad biological applications such as antibacterial and antifungal activities .

Antiviral Activity

Pyrrolo[2,3-d]pyrimidine derivatives have also been reported to have antiviral activities .

Anti-Cancer Activity

Pyrrolo[2,3-d]pyrimidine derivatives are known to exhibit anti-cancer activities .

Anti-Inflammatory Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been reported to have anti-inflammatory activities .

Anti-Mycobacterial Activities

Pyrrolo[2,3-d]pyrimidine derivatives have been reported to have anti-mycobacterial activities .

Antitumor Compounds

Pyrrolo[2,3-d]pyrimidine derivatives are known to be antitumor compounds .

Mechanism of Action

The mechanism of action of “2-(Pyridin-4-yl)pyrimidin-4-amine” is related to its role as a protein kinase inhibitor. It has been identified as a candidate anticancer target due to the detection of PLK4 overexpression in a variety of cancers .

Safety and Hazards

The safety information for “2-(Pyridin-4-yl)pyrimidin-4-amine” includes several hazard statements such as H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Future research on “2-(Pyridin-4-yl)pyrimidin-4-amine” could focus on its potential as an anticancer drug. The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series . Further studies could explore the development of new compounds with improved efficacy and safety profiles .

properties

IUPAC Name

2-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNZWLWIUXHAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384420
Record name 2-(Pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)pyrimidin-4-amine

CAS RN

61310-29-0
Record name 2-(Pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloride salt of 4-amino-2-(4-pyridinyl)-pyrimidine was prepared as follows: a mixture containing 10 g. of 4-amino-2-(4-pyridinyl)pyrimidine, 30 ml. of water and 20 ml. of concentrated hydrochloric acid was warmed to effect solution. To the warm solution was added isopropyl alcohol to turbidity (about 110 ml) whereuponcrystals started to separate. The mixture was cooled and the crystallized precipitate was collected, washed with isopropyl alcohol and ether and dried in vacuo at 80° C. to yield 9.5 of 4-amino-2-(4-pyridinyl)pyrimidine dihydrochloride as its monohydrate, m.p.229° C. with decomposition.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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